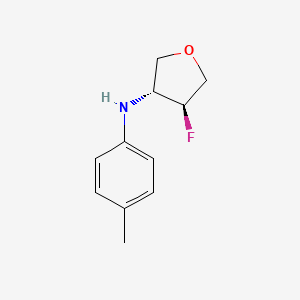

(3R,4S)-4-fluoro-N-(4-methylphenyl)oxolan-3-amine

Description

(3R,4S)-4-fluoro-N-(4-methylphenyl)oxolan-3-amine is a chiral fluorinated oxolane derivative with the molecular formula C₁₁H₁₄FNO (molecular weight: 195.23 g/mol) . Its structure features:

- A fluorine atom at the 4-position of the oxolane (tetrahydrofuran) ring.

- A 4-methylphenyl group attached to the amine.

The fluorine atom enhances lipophilicity and metabolic stability, while the 4-methylphenyl group contributes to steric effects and π-π interactions in biological systems.

Properties

IUPAC Name |

(3R,4S)-4-fluoro-N-(4-methylphenyl)oxolan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c1-8-2-4-9(5-3-8)13-11-7-14-6-10(11)12/h2-5,10-11,13H,6-7H2,1H3/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRBITCYKFKNPT-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2COCC2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N[C@@H]2COC[C@H]2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3R,4S)-4-fluoro-N-(4-methylphenyl)oxolan-3-amine is a chiral compound characterized by the presence of a fluorine atom and an oxolane ring. This structure is significant for its potential biological activity, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes:

- Fluorine Atom : Enhances lipophilicity and metabolic stability.

- Oxolane Ring : Provides conformational flexibility.

- Amine Group : Influences interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors. The fluorine atom and the amine group are crucial for this binding, affecting the compound's pharmacological properties. The oxolane ring contributes to the overall stability and conformation of the molecule, influencing its interaction with biological systems.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for various enzymes involved in metabolic pathways. Its fluorinated structure is hypothesized to enhance binding affinity compared to non-fluorinated analogs.

Case Studies

-

Cholesterol Absorption Inhibition :

A study demonstrated that compounds with similar structures exhibited significant inhibition of intestinal cholesterol absorption. The fluorinated variant showed enhanced efficacy in reducing plasma cholesterol levels in animal models . -

Anticancer Activity :

Preliminary investigations suggest potential anticancer properties through inhibition of specific kinases involved in tumor growth. The compound's interaction with EGFR mutations has been explored, indicating possible applications in targeted cancer therapies .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with other halogenated oxolane derivatives:

| Compound | Halogen Type | Biological Activity |

|---|---|---|

| This compound | Fluorine | Potential enzyme inhibitor; anticancer properties |

| (3R,4S)-4-chloro-N-(4-methylphenyl)oxolan-3-amine | Chlorine | Moderate enzyme inhibition; less lipophilic |

| (3R,4S)-4-bromo-N-(4-methylphenyl)oxolan-3-amine | Bromine | Similar activity but reduced metabolic stability |

Research Findings

Recent studies have focused on the synthesis and characterization of this compound. The compound has shown promise in various assays:

- In vitro Studies : Demonstrated effective inhibition of target enzymes at micromolar concentrations.

- In vivo Models : Showed significant reduction in cholesterol levels in hyperlipidemic models.

Comparison with Similar Compounds

Halogenated Oxolane Derivatives

Variations in halogen substituents significantly alter chemical and biological properties:

| Compound | Halogen | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| (3R,4S)-4-fluoro-N-(4-methylphenyl)oxolan-3-amine | F | 195.23 | High metabolic stability; potent enzyme inhibition |

| (3R,4S)-4-chloro-N-(4-methylphenyl)oxolan-3-amine | Cl | 211.68 | Moderate enzyme inhibition; lower lipophilicity |

| (3R,4S)-4-bromo-N-(4-methylphenyl)oxolan-3-amine | Br | 256.12 | Similar activity to chloro analog but reduced metabolic stability |

Key Insight : Fluorine’s small atomic radius and high electronegativity improve binding affinity to enzymes compared to bulkier halogens like Cl or Br.

Variations in Amine Substituents

The nature of the amine substituent influences solubility and target interactions:

| Compound | Amine Substituent | Key Differences |

|---|---|---|

| This compound | 4-methylphenyl | Enhanced π-π stacking with aromatic enzyme pockets; used in hyperlipidemia models |

| (3R,4S)-4-fluoro-N-(2-methoxyethyl)oxolan-3-amine | 2-methoxyethyl | Higher solubility due to ether group; used in medicinal chemistry scaffolds |

| (3R,4S)-N-ethyl-4-fluorooxolan-3-amine | Ethyl | Simpler structure with lower steric hindrance; explored in cancer research |

Key Insight : Bulky aryl groups (e.g., 4-methylphenyl) improve target specificity, while alkyl/ether substituents enhance solubility.

Positional Isomerism in Aromatic Substituents

The position of substituents on the phenyl ring modulates biological activity:

| Compound | Phenyl Substituent Position | Activity Profile |

|---|---|---|

| N-(4-fluoro-3-methylphenyl)-2-methyloxolan-3-amine | 4-F, 3-CH₃ | High receptor affinity due to fluorine placement |

| N-[(2-fluorophenyl)methyl]-2-methyloxolan-3-amine | 2-F | Altered binding kinetics compared to para-substituted analogs |

Key Insight : Para-substituted fluorine (e.g., 4-F) optimizes electronic effects for enzyme inhibition, while ortho-substituents may sterically hinder interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.